molecular formula C9H15IO B2622857 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane CAS No. 2287283-45-6

1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane

Cat. No.: B2622857
CAS No.: 2287283-45-6
M. Wt: 266.122
InChI Key: ALSMJIGNEOXYDI-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds by increasing their saturation level and three-dimensionality . This interaction often involves ligand-target interactions in drug discovery .

Comparison with Similar Compounds

1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can be compared with other similar compounds such as:

These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

1-iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c1-11-4-2-3-8-5-9(10,6-8)7-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSMJIGNEOXYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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